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Compound of Interest

Compound Name: Allyl octanoate

Cat. No.: B1584829 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Allyl octanoate is a key aroma compound valued for its characteristic sweet, fruity, and

pineapple-like flavor profile.[1] In the flavor and fragrance industry, it is a widely used ingredient

to impart these notes to a variety of products, including beverages, confectionery, and baked

goods.[1] Its well-defined chemical properties and distinct sensory perception make it an

excellent external or internal standard for the qualitative and quantitative analysis of flavor

profiles in complex food and beverage matrices. These application notes provide detailed

protocols for the use of allyl octanoate as a standard in flavor profiling, utilizing gas

chromatography-mass spectrometry (GC-MS), along with information on its sensory properties

and the underlying biological pathways for its perception.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of allyl octanoate is

essential for its effective use as a standard.
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Property Value Reference

Synonyms
Allyl caprylate, 2-Propenyl

octanoate
The Good Scents Company

CAS Number 4230-97-1 The Good Scents Company

Molecular Formula C11H20O2 The Good Scents Company

Molecular Weight 184.28 g/mol The Good Scents Company

Appearance Colorless to pale yellow liquid LookChem

Odor Profile
Fruity, pineapple, sweet, waxy,

green, tropical
[2]

Taste Profile
Fatty, fruity, pineapple, tropical-

like at 10 ppm
[2]

Boiling Point 222 °C ChemBK

Flash Point 78.89 °C [2]

Specific Gravity 0.872 - 0.880 @ 25°C [2]

Refractive Index 1.432 - 1.434 @ 20°C [2]

Solubility

Insoluble in water; soluble in

alcohol, ether, and non-volatile

oils.

[1]

Quantitative Data for Flavor Profiling
The use of allyl octanoate as a standard requires precise quantitative data for calibration and

comparison.
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Parameter Value Matrix Reference

Taste Threshold 10.00 ppm Water [2]

Recommended Usage

Level
1.7 ppm

Non-alcoholic

beverages
[2]

Recommended Usage

Level
3.3 ppm Frozen dairy [2]

Recommended Usage

Level
4.0 ppm Baked goods

The Good Scents

Company

Retention Index (DB-

5ms)
1278 - ResearchGate

Experimental Protocols
Protocol 1: Quantitative Analysis of Allyl Octanoate in a
Beverage Matrix using GC-MS
This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the

quantification of allyl octanoate in a beverage sample. A stable isotope dilution analysis

approach is recommended for highest accuracy.

1. Materials and Reagents:

Allyl octanoate standard (≥99% purity)

Internal Standard: Deuterated allyl octanoate (e.g., allyl octanoate-d5) or a suitable non-

interfering ester with similar chemical properties.

Solvents: Dichloromethane (DCM), Hexane (GC grade)

Anhydrous Sodium Sulfate

Sample: Beverage to be analyzed

Glassware: Volumetric flasks, pipettes, separatory funnel, GC vials with inserts
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2. Sample Preparation (Liquid-Liquid Extraction):

Spike a known volume of the beverage sample (e.g., 10 mL) with a known concentration of

the internal standard.

Add 5 mL of dichloromethane to the sample in a separatory funnel.

Shake vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic

phase.

Allow the layers to separate for 5 minutes.

Collect the lower organic layer (DCM) into a clean flask.

Repeat the extraction with a fresh 5 mL portion of DCM.

Combine the organic extracts.

Dry the combined extract by passing it through a small column containing anhydrous sodium

sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Transfer the final extract to a GC vial for analysis.

3. GC-MS Instrumentation and Parameters:

Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977B or equivalent

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar

column.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Inlet Temperature: 250°C

Injection Volume: 1 µL (splitless mode for trace analysis)
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Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes

Ramp: 10°C/min to 250°C

Hold: 5 minutes at 250°C

MS Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C (Electron Impact ionization)

Electron Energy: 70 eV

Mass Range: m/z 40-300

Solvent Delay: 3 minutes

4. Data Analysis:

Identify the peaks for allyl octanoate and the internal standard based on their retention

times and mass spectra.

Create a calibration curve by analyzing a series of standards with known concentrations of

allyl octanoate and a fixed concentration of the internal standard.

Quantify the amount of allyl octanoate in the sample by comparing the peak area ratio of

the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation - Determination of Flavor
Threshold
This protocol outlines a method for determining the sensory detection threshold of allyl
octanoate in a specific matrix (e.g., water or a model beverage) using a trained sensory panel.

1. Materials:

Allyl octanoate standard (≥99% purity)
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Odor-free water or the desired beverage base

Glassware: Volumetric flasks, pipettes, coded tasting glasses

Sensory panel of at least 10 trained assessors

2. Procedure (Ascending Forced-Choice Method):

Prepare a stock solution of allyl octanoate in ethanol.

Prepare a series of dilutions of the stock solution in the test matrix, with concentrations

increasing in a geometric series (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 ppm).

For each concentration level, present each panelist with three samples: two are blanks (the

matrix alone) and one contains the allyl octanoate dilution. The order of presentation should

be randomized.

Instruct panelists to identify the "odd" sample.

The individual threshold is the lowest concentration at which the panelist can correctly

identify the odd sample.

The group threshold is calculated as the geometric mean of the individual thresholds.
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Caption: Workflow for GC-MS analysis of allyl octanoate.
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Caption: Olfactory signaling pathway for ester perception.
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Caption: Logical workflow for flavor profiling.

Conclusion
Allyl octanoate serves as a robust and reliable standard for the profiling of fruity and tropical

flavors in a wide range of applications. Its distinct chemical and sensory characteristics,

coupled with well-established analytical methodologies like GC-MS, enable researchers and

scientists to achieve accurate and reproducible results. The protocols and data presented in

these application notes provide a comprehensive guide for the effective utilization of allyl
octanoate in flavor analysis, contributing to a deeper understanding of flavor chemistry and

perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584829?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

